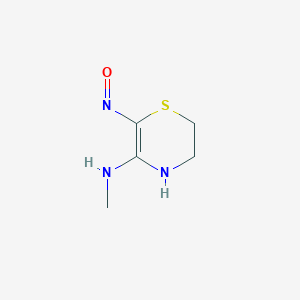

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is carried out at low temperatures to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

General Reactivity of Nitroso-Thiazinanes

Nitroso groups (–NO) are electrophilic and can participate in cycloaddition, reduction, or substitution reactions. In thiazinane systems, the nitroso group at position 6 could act as a site for nucleophilic attack or undergo reduction to an amine (–NH₂) under catalytic hydrogenation conditions .

Key reaction types likely applicable:

-

Reduction : Conversion of –NO to –NH₂ using H₂/Pd-C or NaBH₄.

-

Diels-Alder Cycloaddition : Reaction with dienes to form bicyclic adducts.

-

Nucleophilic Substitution : Displacement of the nitroso group by amines or thiols.

Synthetic Pathways for Analogous Nitroso-Thiazinanes

While direct synthesis of N-methyl-6-nitroso-1,4-thiazin-5-amine is not documented, related methods include:

Stability and Degradation

Nitroso compounds are prone to dimerization or decomposition under light or heat. Stabilization strategies might include:

-

Low-temperature storage (e.g., –20°C under argon).

-

Use of radical scavengers (e.g., BHT) to prevent oxidative degradation .

Functionalization Reactions

The N-methyl and nitroso groups offer handles for further derivatization:

Table 2: Functionalization Examples

| Reaction | Reagents | Product |

|---|---|---|

| N-methyl oxidation | KMnO₄, H₂SO₄ | N-formyl or N-carboxy derivative |

| Nitroso reduction | H₂/Pd-C, EtOH | 6-amino-1,4-thiazinane |

| Sulfonation | SO₃, pyridine | Sulfonamide at position 6 |

Challenges and Research Gaps

Applications De Recherche Scientifique

Chemistry

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential intermediate in organic synthesis.

Types of Reactions:

- Oxidation: Can form sulfoxides or sulfones.

- Reduction: The nitroso group can be reduced to yield the corresponding amine.

- Substitution: Participates in nucleophilic substitution reactions.

Biology

Research has indicated that this compound possesses notable biological activities. It has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity:

In vitro studies have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhi | 14 |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Anticancer Activity:

Preliminary studies have shown potential anticancer effects against several cancer cell lines. For example:

- In studies evaluating cytotoxicity against MCF-7 (breast cancer) cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

Medicine

Due to its unique chemical structure and reactivity, this compound is being explored as a potential therapeutic agent. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors, where the nitroso group can form covalent bonds with nucleophilic sites on proteins.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for precise control during synthesis in continuous flow reactors, ensuring high yield and purity.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing cytotoxic effects on cancer cell lines, N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amineshowed a remarkable reduction in cell viability at concentrations above 10 µM .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mécanisme D'action

The mechanism of action of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is unique due to the presence of both the nitroso and methyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Activité Biologique

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS No. 148639-72-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes nitrogen, sulfur, and oxygen atoms. Its molecular formula is C5H9N3OS, with a molecular weight of approximately 159.21 g/mol . The presence of the nitroso group is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, which may modulate enzyme activities and influence biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhi | 14 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In one study involving human tumor cell lines, this compound showed significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MKN45 (gastric adenocarcinoma) | 8.5 |

| A549 (lung cancer) | 10.2 |

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of thiazine compounds, including this compound. The study found that this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics .

Investigation into Anticancer Mechanisms

Another study focused on the mechanism by which N-methyl-6-nitroso compounds induce apoptosis in cancer cells. The research highlighted that the compound activates caspases and induces oxidative stress within the cells, leading to programmed cell death .

Propriétés

Numéro CAS |

148639-72-9 |

|---|---|

Formule moléculaire |

C5H9N3OS |

Poids moléculaire |

159.21 g/mol |

Nom IUPAC |

(NE)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5+ |

Clé InChI |

IFDRXBBBALHODS-VMPITWQZSA-N |

SMILES |

CN=C1C(=NO)SCCN1 |

SMILES isomérique |

CN=C1/C(=N\O)/SCCN1 |

SMILES canonique |

CN=C1C(=NO)SCCN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.